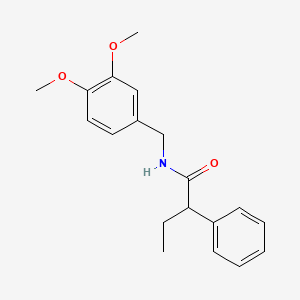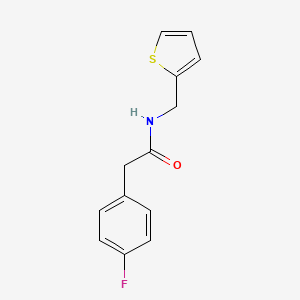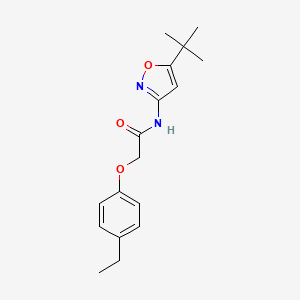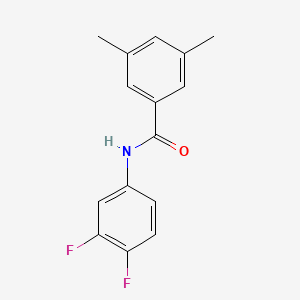
5-chloro-N-(4-pyridinylmethyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
5-chloro-N-(4-pyridinylmethyl)-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 has been shown to have immunosuppressive and anti-inflammatory effects, making CP-690,550 a promising drug candidate for the treatment of autoimmune diseases and organ transplantation.
Mécanisme D'action
5-chloro-N-(4-pyridinylmethyl)-2-thiophenecarboxamide selectively inhibits JAK3, which is a key component of the signaling pathways of various cytokines involved in immune cell activation and differentiation. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, leading to a reduction in cytokine production and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have immunosuppressive and anti-inflammatory effects, leading to a reduction in cytokine production and immune cell activation. In preclinical studies, this compound has been shown to effectively suppress T cell activation and cytokine production, leading to a reduction in inflammation. In clinical trials, this compound has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis, with a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(4-pyridinylmethyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its selectivity for JAK3 and its well-characterized mechanism of action. However, this compound also has some limitations, including its relatively low solubility and its potential for off-target effects at higher concentrations.
Orientations Futures
There are several potential future directions for the study of 5-chloro-N-(4-pyridinylmethyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective JAK3 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of JAK3 inhibitors in other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is also interest in the development of combination therapies that target multiple cytokine signaling pathways, which may have synergistic effects and improve treatment outcomes.
Applications De Recherche Scientifique
5-chloro-N-(4-pyridinylmethyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to effectively suppress T cell activation and cytokine production, leading to a reduction in inflammation. In clinical trials, this compound has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis, with a favorable safety profile.
Propriétés
IUPAC Name |
5-chloro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-10-2-1-9(16-10)11(15)14-7-8-3-5-13-6-4-8/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEIZIKOQAFXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopentylcarbonyl)piperazine](/img/structure/B4431363.png)
![2-{4-[2-(2,3-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4431368.png)

![1-[2-(2,3-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4431383.png)

![4-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4431397.png)

![1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4431412.png)
![methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4431419.png)